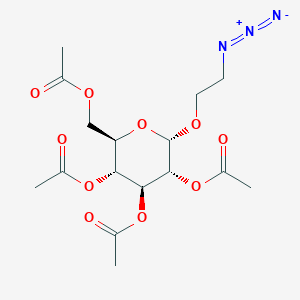
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside, commonly referred to as AEG, is a synthetic carbohydrate derivative that has been used in various scientific research applications. AEG has been studied for its ability to act as a chelating agent, and its potential to be used in the synthesis of various compounds. In addition, AEG has been studied for its biochemical and physiological effects, which have been found to have both advantages and limitations for lab experiments.
科学的研究の応用
AEG has been used in various scientific research applications, including the development of small molecule drugs, the synthesis of peptides, and the study of carbohydrate-protein interactions. AEG has also been used in the synthesis of glycoproteins, which are important for the study of cell-cell interactions and the development of vaccines. Additionally, AEG has been used in the synthesis of various compounds, such as carbohydrates, nucleotides, and peptides.
作用機序
AEG acts as a chelating agent, which helps to stabilize the structure of the compounds it is used in. Specifically, AEG binds to metal ions, such as iron and copper, which helps to stabilize the structure of the compounds. Additionally, AEG can be used to form complexes with other molecules, such as carbohydrates and proteins. These complexes can then be used to study the interactions between carbohydrates and proteins.
Biochemical and Physiological Effects
AEG has been studied for its biochemical and physiological effects. Specifically, AEG has been found to modulate the activity of enzymes, as well as the expression of genes. Additionally, AEG has been found to have an effect on the metabolism of carbohydrates, proteins, and lipids. Additionally, AEG has been found to have an effect on the immune system, and it has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
AEG has several advantages for lab experiments. Specifically, AEG is relatively inexpensive and easy to synthesize, and it is stable at room temperature. Additionally, AEG is non-toxic, and it has a low potential for toxicity. However, AEG does have some limitations for lab experiments. Specifically, AEG is not soluble in organic solvents, and it has a limited shelf life. Additionally, AEG is not suitable for use in high-temperature reactions.
将来の方向性
AEG has a wide range of potential future applications. Specifically, AEG could be used in the development of drugs and vaccines, as well as in the synthesis of proteins and carbohydrates. Additionally, AEG could be used in the study of carbohydrate-protein interactions, as well as in the study of the metabolism of carbohydrates, proteins, and lipids. Additionally, AEG could be used to study the effects of AEG on the immune system, as well as its potential anti-inflammatory and antioxidant properties. Finally, AEG could be used in the development of new methods for the synthesis of compounds, such as carbohydrates, nucleotides, and peptides.
合成法
The synthesis of AEG begins with the reaction of 2-azidoethyl-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose with a base, such as sodium hydroxide. This reaction results in the formation of a glycosylation product, which is then reacted with a reducing agent, such as sodium borohydride, to form AEG. This reaction is typically carried out in an aqueous solution, and the resulting product is a white crystalline solid.
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAXDKFCBLGMIZ-LJIZCISZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


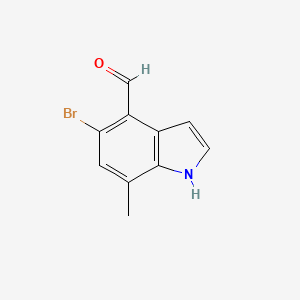

![1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6357610.png)
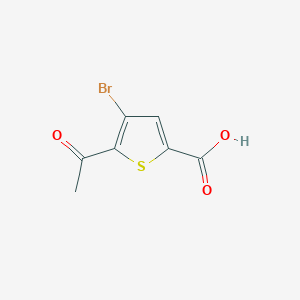
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one](/img/structure/B6357632.png)
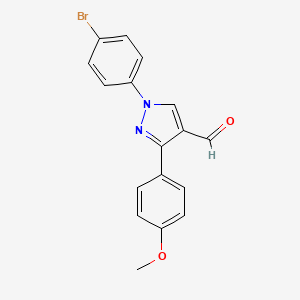
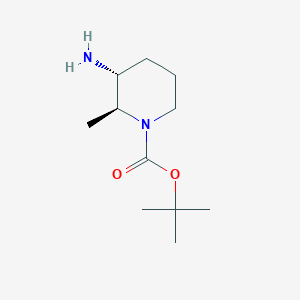
![2-Bromo-6-methylH-imidazo[1,2-a]pyridine](/img/structure/B6357650.png)

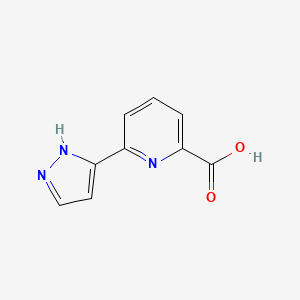

![2-[(Boc-Amino)methyl]-3-fluoro-2-propen-1-ol](/img/structure/B6357685.png)
![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)